molecular formula C19H14ClFN4 B2519504 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890635-53-7

3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2519504
CAS RN: 890635-53-7
M. Wt: 352.8
InChI Key: FOLXBBSATWYINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential applications in medicinal chemistry. For instance, compounds with chloro and methoxy phenyl substitutions have been reported to possess moderate anticancer activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions and subsequent functional group transformations. For example, the synthesis of a related compound with chloro and methoxy phenyl groups was achieved by chlorination and aminisation from a pyrazolo[1,5-a]pyrimidine diol precursor . Another synthesis method for a pyrrolo[2,3-d]pyrimidine derivative involved coupling a chlorophenoxy phenylmethanamine with a chloro pyrrolopyrimidine . These methods suggest that the synthesis of the compound could involve similar strategies, such as cyclization and substitution reactions.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often confirmed using techniques such as IR, 1H NMR, and X-ray diffraction. For instance, the crystal structure of a related compound was determined to belong to the triclinic system, with specific cell parameters and space group . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including cyclization and formylation. For example, the synthesis of a triazolopyrimidin derivative involved cyclization using Ni(NO3)2 . Another study reported the regioselective synthesis of formylpyrazolo[1,5-a]pyrimidines through a microwave-assisted cyclocondensation reaction followed by formylation . These reactions are indicative of the reactivity of the pyrazolo[1,5-a]pyrimidine scaffold and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For example, the introduction of different substituents can significantly affect the anti-inflammatory properties of these compounds, as seen in a study where modifications at various positions led to a marked decrease or increase in activity . Additionally, the photophysical properties of these compounds, such as fluorescence intensity and quantum yields, can be tailored by substituting different acceptor or donor groups at specific positions .

Scientific Research Applications

Synthesis and Crystal Structure

  • The synthesis and crystal structure of related pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. For example, the crystal structure of a similar compound was synthesized through chlorination and aminization, confirmed by element analysis, IR, 1H NMR, and X-ray diffraction, indicating its potential for detailed structural analysis and applications in material science or pharmacology (Lu Jiu-fu et al., 2015).

Biological and Pharmacological Activities

  • Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their anticancer activities, showcasing moderate effects, which suggests their potential in developing new therapeutic agents (Lu Jiu-fu et al., 2015).
  • Enaminones, serving as building blocks for substituted pyrazoles, have shown antitumor and antimicrobial activities, indicating the versatility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry and drug design (S. Riyadh, 2011).

Antitumor Effects

  • A series of triazolopyrimidines, which are structurally related to pyrazolo[1,5-a]pyrimidine derivatives, were shown to have a unique mechanism of tubulin inhibition, providing a novel approach to cancer treatment (N. Zhang et al., 2007).

Fluorescent Probes

  • Pyrazolo[1,5-a]pyrimidine derivatives have been used as intermediates for preparing functional fluorophores, highlighting their potential in bioimaging and diagnostic applications (Juan C Castillo et al., 2018).

Antimicrobial and Anti-inflammatory Activities

  • Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, further emphasizing their potential in drug discovery and pharmaceutical research (A. A. Farag et al., 2012).

properties

IUPAC Name

3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4/c1-12-10-18(24-14-8-6-13(21)7-9-14)25-19(23-12)16(11-22-25)15-4-2-3-5-17(15)20/h2-11,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLXBBSATWYINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.